3-(1H-1,2,4-Triazol-1-yl)benzaldehyde is an organic compound characterized by the presence of a triazole ring and a benzaldehyde functional group. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The compound is classified under the category of triazole derivatives, which are known for their diverse pharmacological properties.
The compound can be sourced through synthetic methods involving triazole chemistry. It is classified as a triazole derivative and falls under the broader category of aromatic aldehydes due to the presence of the benzaldehyde group. Its chemical structure can be represented by the molecular formula and has a CAS number of 18525741 .
The synthesis of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde can be achieved through several methodologies:
The molecular structure of 3-(1H-1,2,4-triazol-1-yl)benzaldehyde consists of a benzene ring attached to a triazole ring at the 3-position. The structural formula can be depicted as follows:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds .
3-(1H-1,2,4-triazol-1-yl)benzaldehyde participates in various chemical reactions:
The mechanism of action for compounds like 3-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves:
Data from various studies indicate that modifications to the triazole or benzaldehyde components can enhance biological activity, suggesting structure-activity relationships that guide further research .
3-(1H-1,2,4-triazol-1-yl)benzaldehyde has several applications in scientific research:
The 1,2,4-triazole heterocycle constitutes a privileged scaffold in modern chemical research due to its exceptional versatility, metabolic stability, and capacity for diverse molecular interactions. This nitrogen-rich aromatic system functions as a robust bioisostere for carboxylic acids, amides, and esters, enabling tailored physicochemical property modulation in drug design. Its amphoteric character—acting as both hydrogen bond donor and acceptor—facilitates targeted binding to biological macromolecules, while its synthetic accessibility via cyclocondensation or click chemistry supports extensive derivatization. The integration of aldehyde functionalities, exemplified by 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde (CAS: 59284-89-0), creates hybrid architectures merging triazole reactivity with benzaldehyde's electrophilic versatility. Such compounds serve as pivotal synthons for constructing complex pharmaceuticals, functional materials, and catalysts, bridging molecular innovation across scientific disciplines.
The strategic incorporation of 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde into bioactive molecules exploits its dual functionality: the triazole moiety mediates target binding through hydrogen bonding and π-stacking, while the aldehyde group enables rapid diversification via condensation, reduction, or nucleophilic addition reactions. This hybrid core demonstrates profound pharmacological potential across multiple therapeutic domains, validated through structure-activity relationship (SAR) studies and mechanistic investigations.
Antifungal Drug Development
Derivatives of this benzaldehyde-triazole hybrid exhibit potent inhibition of Candida albicans CYP51 (sterol 14α-demethylase), a cytochrome P450 enzyme essential for ergosterol biosynthesis. Modifications at the benzaldehyde para-position with extended amide-linked hydrophobic chains significantly enhance enzyme affinity and cellular penetration. For instance, compound 13 (derived from this scaffold) demonstrated nanomolar IC50 against CaCYP51 and MIC values comparable to posaconazole against azole-resistant strains [1]. This efficacy arises from deep penetration into the enzyme's substrate access channel, where the triazole coordinates the heme iron while hydrophobic extensions occupy channel subpockets.
Ferroptosis Inhibition
Phenotypic screening identified 1,2,4-triazole-benzaldehyde hybrids as potent ferroptosis inhibitors—novel therapeutic agents for neurodegenerative disorders and acute organ injury. Compound NY-26 (EC50 = 62 nM in 786-O cells) directly scavenges lipid peroxidation radicals, interrupting the ferroptotic cascade. In vivo studies confirmed efficacy in concanavalin A-induced acute liver injury models, positioning such derivatives as promising cytoprotective agents [2].
Structure-Activity Relationship Insights
Critical SAR patterns govern bioactivity:
Table 1: Bioactivity of Key Derivatives Synthesized from 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Derivative | Therapeutic Target | Key Activity | Structural Feature |
---|---|---|---|
Long-arm amide (e.g., 13) | C. albicans CYP51 | IC50 ~ nM range; overcomes azole resistance | C7-C12 linker at benzaldehyde position |
NY-26 | Ferroptosis pathway | EC50 = 62 nM; lipid ROS scavenger | Piperazine-coupled via reductive amination |
Schiff base 5e | Acetylcholinesterase | IC50 = 0.89 µM (AChE) | 4-Hydroxy-3-methoxybenzylidene imine |
DprE1 inhibitor C20 | Mycobacterial cell wall | Binding affinity: -10.4 kcal/mol | Thiourea-functionalized triazole |
Targeted Drug Design
Molecular docking reveals consistent binding motifs: The triazole nitrogen (N4) coordinates catalytic residues in CYP51 (Asn438) and DprE1 (Lys418), while the benzaldehyde moiety or its derivatives occupy adjacent hydrophobic pockets. QSAR models emphasize balanced logP (1.5–3.5) and polar surface area (<90 Ų) for membrane permeation [1] [7].
3-(1H-1,2,4-Triazol-1-yl)benzaldehyde serves as a critical building block in advanced materials, leveraging both its metal-coordinating triazole and aldehyde-based crosslinking capabilities. Its planar conformation facilitates π-conjugated system assembly, while nitrogen sites enable directional supramolecular interactions.
Schiff Base Polymers and Sensors
Condensation with diamines yields conjugated polyazomethines exhibiting tunable luminescence and electrochemical properties. These polymers demonstrate:
Coordination Polymers and MOFs
As a linker in metal-organic frameworks (MOFs), this aldehyde-triazole hybrid coordinates transition metals (e.g., Zn2+, Cu2+) through both triazole N2/N4 and aldehyde oxygen. Resulting frameworks exhibit permanent porosity (BET surface area >800 m²/g) and applications in CO2/CH4 separation [6].
Corrosion Inhibition
Electrochemical studies confirm >90% corrosion inhibition efficiency for mild steel in acidic environments when Schiff bases derived from this core adsorb onto metal surfaces. The molecular flatness allows dense monolayer formation, where triazole nitrogen atoms donate electrons to vacant iron d-orbitals, while benzaldehyde-derived imines create hydrophobic barriers [6].
Table 2: Functional Materials Derived from 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
Material Class | Synthetic Route | Key Property | Application |
---|---|---|---|
PolySchiff bases | Condensation with diamines | λem = 450–620 nm; Quantum yield: 0.15–0.42 | Organic electronics; Chemosensors |
Zn-MOFs | Solvothermal with Zn(NO3)2 | Pore size: 8.2 Å; CO2 uptake: 2.8 mmol/g (273K) | Gas storage/separation |
Corrosion inhibitors | Schiff base formation | Inhibition efficiency: 92–97% (1M HCl) | Protective coatings for industrial metals |
Organocatalysts | Grafting onto silica | Turnover frequency: 48 h⁻¹ (Knoevenagel) | Heterogeneous asymmetric synthesis |
Catalytic Applications
Immobilization onto mesoporous silica via aldehyde-amine coupling creates reusable organocatalysts for Knoevenagel condensations (yields >95% after 5 cycles). The triazole microenvironment enhances substrate polarization via dipole interactions [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7